N-[4-(4-morpholinyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide
Overview
Description
N-[4-(4-morpholinyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide, also known as LY294002, is a chemical compound that is widely used in scientific research. It is a potent inhibitor of phosphoinositide 3-kinases (PI3Ks), which are enzymes that play a critical role in many cellular processes, including cell growth, survival, and metabolism.
Mechanism of Action
N-[4-(4-morpholinyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide works by binding to the ATP-binding site of PI3Ks, preventing them from phosphorylating phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to the inhibition of downstream signaling pathways, including the Akt/mTOR pathway, which plays a critical role in cell growth and survival.
Biochemical and Physiological Effects:
N-[4-(4-morpholinyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. It has also been shown to improve insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue.
Advantages and Limitations for Lab Experiments
N-[4-(4-morpholinyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide is a potent and selective inhibitor of PI3Ks, making it a valuable tool for studying the PI3K signaling pathway. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations. It is also important to note that the effects of N-[4-(4-morpholinyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research involving N-[4-(4-morpholinyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide. One area of interest is the development of more potent and selective PI3K inhibitors for cancer treatment. Another area of research is the investigation of the role of PI3K in aging and age-related diseases, such as Alzheimer's disease. Additionally, the use of N-[4-(4-morpholinyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide in combination with other drugs or therapies is an area of ongoing research.
Scientific Research Applications
N-[4-(4-morpholinyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide is widely used as a research tool to study the PI3K signaling pathway and its role in various cellular processes. It has been shown to inhibit the growth and survival of cancer cells, making it a potential therapeutic agent for cancer treatment. It has also been used to study the role of PI3K in insulin signaling, inflammation, and neurodegenerative diseases.
properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-2-pyridin-2-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2/c30-25(27-18-8-10-19(11-9-18)29-13-15-31-16-14-29)21-17-24(23-7-3-4-12-26-23)28-22-6-2-1-5-20(21)22/h1-12,17H,13-16H2,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHJICNHTJNASW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(morpholin-4-yl)phenyl]-2-(pyridin-2-yl)quinoline-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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